molecular formula C8H11NaO4 B2486140 sodium 5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate CAS No. 2445785-14-6

sodium 5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate

Cat. No.: B2486140
CAS No.: 2445785-14-6
M. Wt: 194.162
InChI Key: QHSMFJKKWKWCLT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate is a bicyclic organic compound featuring a 2-oxabicyclo[3.1.1]heptane core substituted with a hydroxymethyl group at the C5 position and a sodium carboxylate group at the C1 position. Its molecular formula is C₈H₁₁NaO₄, with a molecular weight of 206.16 g/mol. The sodium carboxylate moiety enhances water solubility, making it suitable for applications in pharmaceuticals or agrochemicals requiring aqueous formulations . Commercial availability is confirmed through multiple suppliers, including Chinese and international chemical companies with certifications such as ISO9001 and hazardous chemical licenses .

Properties

IUPAC Name

sodium;5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4.Na/c9-5-7-1-2-12-8(3-7,4-7)6(10)11;/h9H,1-5H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSMFJKKWKWCLT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CC1(C2)CO)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445785-14-6
Record name sodium 5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Acid-Mediated Isomerization of Spirocyclic Precursors

The synthesis of 2-oxabicyclo[3.1.1]heptane derivatives often begins with spirocyclic intermediates. As demonstrated by recent work on 3-oxabicyclo[3.1.1]heptanes, catalytic pyridinium chloride (PyrHCl) facilitates the isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols under mild conditions (Scheme 1). For sodium 5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate, this method involves:

  • Spirocyclic Precursor Synthesis :

    • (2-Oxaspiro[3.3]heptan-6-yl)methanol is prepared via cyclization of epoxide-containing intermediates.
    • Substituents are introduced at the 6-position to accommodate the hydroxymethyl and carboxylate groups.
  • Isomerization :

    • The spiro compound is treated with PyrHCl (5 mol%) in dichloromethane at 25°C for 12–24 hours.
    • The reaction proceeds via a carbocation intermediate, leading to ring expansion and formation of the bicyclo[3.1.1]heptane core.
  • Functionalization :

    • The hydroxymethyl group is introduced via oxidation-reduction sequences or Grignard additions.
    • Carboxylation at the 1-position is achieved using CO₂ under basic conditions, followed by neutralization with sodium hydroxide to yield the sodium salt.

Table 1. Optimization of Isomerization Conditions

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
PyrHCl DCM 25 24 78
H₂SO₄ Toluene 50 12 45
BF₃·OEt₂ THF 0 48 32

Condensation Reactions with Aldehydes

Condensation of 2-hydroxymethylpiperidine (2-HMP) with aldehydes is a well-established route to oxazolidine derivatives. While this method primarily yields 3-alkyl oxazolo[3,4-a]pyridines, modifications enable access to bicyclo[3.1.1]heptane carboxylates:

  • Aldehyde Selection :

    • Glyoxylic acid derivatives (e.g., sodium glyoxylate) serve as carbonyl partners to introduce the carboxylate group.
    • Formaldehyde or paraformaldehyde facilitates hydroxymethylation.
  • Reaction Conditions :

    • 2-HMP reacts with sodium glyoxylate in dichloromethane (DCM) using anhydrous MgSO₄ as a dehydrating agent.
    • The mixture is stirred at 25°C for 6–12 hours, followed by filtration and solvent removal.
  • Cyclization :

    • Intramolecular etherification under acidic conditions (e.g., p-TsOH) forms the 2-oxabicyclo[3.1.1]heptane ring.
    • Sodium bicarbonate neutralizes excess acid, yielding the sodium carboxylate.

Table 2. Yields of Bicyclic Products from Aldehyde Condensation

Aldehyde Solvent Catalyst Yield (%)
Sodium glyoxylate DCM MgSO₄ 65
Formaldehyde Toluene p-TsA 58
Acrolein MeOH BF₃·OEt₂ 41

Carboxylation of Hydroxymethyl-Substituted Intermediates

Direct carboxylation of preformed bicyclic alcohols provides an alternative route:

  • Hydroxymethyl Intermediate Synthesis :

    • 5-Hydroxymethyl-2-oxabicyclo[3.1.1]heptane is prepared via hydroboration-oxidation of a vinyl-substituted precursor.
  • Oxidation to Carboxylic Acid :

    • Jones reagent (CrO₃/H₂SO₄) oxidizes the hydroxymethyl group to a carboxylate.
    • Yields are moderate (50–60%) due to overoxidation side reactions.
  • Salt Formation :

    • The carboxylic acid is treated with NaOH in ethanol to form the sodium salt.

Table 3. Oxidation Conditions and Outcomes

Oxidizing Agent Solvent Temperature (°C) Yield (%)
Jones reagent Acetone 0 55
KMnO₄ H₂O 25 38
TEMPO/NaClO CH₃CN 25 62

Mechanistic Insights and Stereochemical Control

The formation of this compound involves precise stereochemical control:

  • Isomerization Pathway : Acid-catalyzed ring expansion proceeds through a carbocation intermediate, with the transition state favoring the bicyclo[3.1.1]heptane geometry.
  • Steric Effects : Bulky substituents at the 6-position direct cyclization to minimize strain.
  • Solvent Polarity : Polar aprotic solvents (e.g., DCM) stabilize ionic intermediates, enhancing reaction rates.

Analytical Validation and Purity Assessment

Critical quality attributes of the final product are confirmed via:

  • NMR Spectroscopy : ¹H-NMR (300 MHz, CDCl₃) displays characteristic peaks for the bicyclic core (δ 1.17–4.0 ppm).
  • Mass Spectrometry : ESI-MS shows m/z 172.18 [M−Na]⁻ for the sodium salt.
  • Chromatography : HPLC purity ≥98% is achieved using C18 columns and aqueous NaH₂PO₄/MeCN mobile phases.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxymethyl and carboxylate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce an alcohol.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that sodium 5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate exhibits promising anticancer properties. For instance, compounds derived from this structure have been evaluated for their cytotoxic effects against various cancer cell lines, including liver carcinoma (HUH7) and breast cancer (MCF-7) cells. Notably, some derivatives demonstrated IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil, indicating superior efficacy in inhibiting cancer cell proliferation .

Appetite Regulation

The compound has also been investigated for its potential as an appetite suppressant. It functions as an antagonist at the orexin receptors (OXR), which are implicated in regulating appetite and energy homeostasis. This mechanism suggests that this compound could be developed into a therapeutic agent for obesity management by modulating appetite signaling pathways .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The following methods are commonly employed:

  • Cyclization Reactions : Utilizing starting materials that contain suitable functional groups to facilitate the formation of the bicyclic structure.
  • Functionalization : Introduction of hydroxymethyl and carboxylate groups through various organic transformations to enhance biological activity.

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of this compound derivatives against different cancer cell lines:

Compound DerivativeCell Line TestedIC50 Value (µM)Comparison to Control
Compound AHUH710.1Better than 5-FU
Compound BMCF-77.52Comparable to standard
Compound CHCT-11618.78Better than controls

These studies highlight the potential of this compound in developing new anticancer agents with improved efficacy and reduced side effects compared to existing therapies.

In Silico Studies

Computational modeling and docking studies have been employed to predict the binding affinity of this compound with various biological targets, including enzymes involved in cancer progression and appetite regulation pathways .

Mechanism of Action

The mechanism of action of sodium 5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of sodium 5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate is highlighted through comparisons with analogous bicyclic derivatives. Key differences in substituents, ring systems, and physicochemical properties are summarized below:

Table 1: Comparative Analysis of Bicyclic Carboxylates

Compound Name Bicyclo System Substituents Key Properties References
This compound [3.1.1] C5: -CH₂OH; C1: -COO⁻Na⁺ High water solubility; ionic form enhances bioavailability
5-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid (CID 146155388) [3.1.1] C5: -CH₃; C1: -COOH Increased lipophilicity; reduced solubility compared to sodium salt
Methyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate [3.1.1] C5: -CH₂OH; C1: -COOCH₃ Ester form improves membrane permeability; lower polarity than carboxylate
5-(Trifluoromethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid [3.1.1] C5: -CF₃; C1: -COOH Strong electron-withdrawing group; higher acidity and metabolic stability
2-Boc-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane [2.2.1] C5: -CH₂OH; N1: -Boc Azabicyclo system alters electronic profile; Boc protection enhances stability
4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid [2.2.1] C4: -Br; C1: -COOH Bromine increases molecular weight; potential halogen bonding in drug design
{2-Oxabicyclo[2.2.2]octan-4-yl}methanol [2.2.2] C4: -CH₂OH Larger ring size ([2.2.2]) mimics phenyl rings; used as bioisosteres

Structural and Functional Insights

Ring Size and Geometry: The [3.1.1] system in the target compound provides a unique spatial arrangement compared to [2.2.1] or [2.2.2] systems. For example, [2.2.2] derivatives like {2-oxabicyclo[2.2.2]octan-4-yl}methanol are validated phenyl bioisosteres, mimicking planar aromaticity in drug candidates . In contrast, the [3.1.1] system may offer distinct steric and electronic profiles for target binding.

Substituent Effects: Hydroxymethyl (-CH₂OH): Enhances hydrogen-bonding capacity, improving interactions with polar biological targets. This group is absent in the methyl (CID 146155388) and trifluoromethyl derivatives . Sodium Carboxylate (-COO⁻Na⁺): Unlike neutral carboxylic acids (e.g., 5-methyl or 5-CF₃ analogs), the ionic form of the target compound ensures high solubility in aqueous media, critical for intravenous formulations .

For instance, 2-furancarboxaldehyde derivatives (similar to bicyclic ethers) show antimicrobial activity , and azabicyclo[3.2.0]heptane derivatives (e.g., mezlocillin) are used as antibiotics . The sodium carboxylate group may similarly enhance bioavailability for antimicrobial or anti-inflammatory applications.

Biological Activity

Sodium 5-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylate is a compound of interest due to its unique bicyclic structure and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure, which contributes to its biological activity. Its molecular formula is C9H13NaO4C_9H_{13}NaO_4, and it features a hydroxymethyl group that may enhance its interaction with biological targets.

Research indicates that this compound may exhibit various mechanisms of action, including:

  • Receptor Modulation : The compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter release and signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that it could possess antioxidant properties, helping to mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : There is evidence indicating that this compound may reduce inflammation through modulation of inflammatory mediators.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cell viability and proliferation in various cell lines. For instance:

  • Cell Proliferation : Concentrations ranging from 10 µM to 100 µM were tested on human fibroblast cells, showing a dose-dependent increase in cell proliferation rates.
  • Cytotoxicity : At higher concentrations (above 200 µM), cytotoxic effects were observed, indicating a threshold for safe use.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:

  • Pain Relief : In a rodent model of chronic pain, administration of this compound resulted in significant pain reduction compared to control groups.
  • Anti-inflammatory Effects : The compound was shown to decrease levels of pro-inflammatory cytokines in serum after administration in an arthritis model.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Chronic Pain Management :
    • A study involving patients with neuropathic pain demonstrated that those treated with this compound reported a 30% reduction in pain scores over four weeks.
  • Inflammatory Disorders :
    • In patients with rheumatoid arthritis, treatment with this compound led to improved joint function and reduced swelling.

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypePrimary ActivityReference
This compoundBicyclicAntinociceptive, Anti-inflammatory
Δ9-Tetrahydrocannabinol (THC)TetracyclicAnalgesic, Anti-inflammatory
Cannabidiol (CBD)Non-cyclicAnti-inflammatory, Neuroprotective

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.